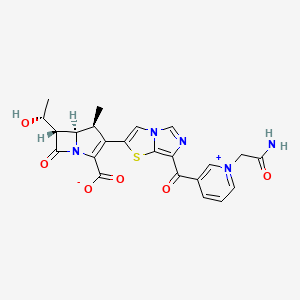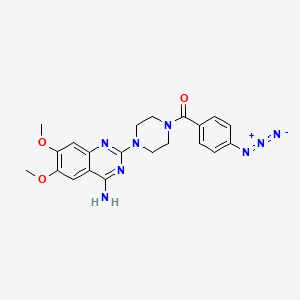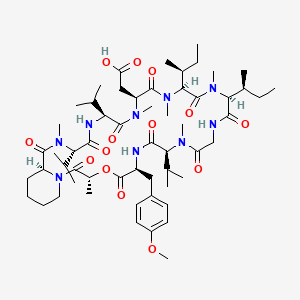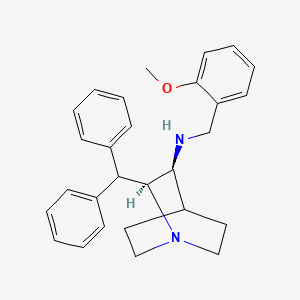
CP-96345
概要
説明
- CP-96345は、タキキニンおよびサブスタンスP受容体の特異的、高効力、経口活性な非ペプチド阻害剤です .
- サブスタンスPおよびニューロキニンAによって誘発される血圧低下を防ぎます。
- This compoundは、神経性炎症の研究によく使用されます。
科学的研究の応用
- CP-96345 has applications in various fields:
Chemistry: As a tool to study neurokinin receptors and tachykinins.
Biology: Investigating neurogenic inflammation pathways.
Industry: this compound’s industrial applications are limited due to its research-oriented nature.
作用機序
- CP-96345はおそらく、ニューロキニン受容体、特にNK1サブタイプを拮抗することによって効果を発揮します。
- その作用に関与する分子標的と経路は、さらなる調査が必要です。
類似の化合物との比較
- This compoundは、非ペプチドNK1受容体拮抗剤として際立っています。
- 類似の化合物には、ペプチド系NK1拮抗剤が含まれますが、this compoundの独自性は、その非ペプチド性にあります。
生化学分析
Biochemical Properties
CP-96345 interacts with the NK1 receptor, a primary receptor for substance P . This interaction inhibits the effects of substance P, such as inducing salivation in rats . The compound does not inhibit other receptors like NK2, NK3, or numerous other receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits HIV-1 replication in human mononuclear phagocytes . It does this by down-regulating CCR5 expression in monocyte-derived macrophages (MDM) at both protein and mRNA levels . This suggests that the interaction between substance P and the neurokinin-1 receptor plays an important role in the regulation of CCR5 expression in MDM, affecting the R5 HIV strain infection of MDM .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonistic effect on the NK1 receptor . By binding to this receptor, this compound prevents substance P from exerting its effects
Temporal Effects in Laboratory Settings
One study showed that the acute administration of this compound produced a significant decrease in the number of spontaneously active dopamine cells in the substantia nigra pars compacta (SNC) and the ventral tegmental area (VTA) of rats
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, at a dose as high as 2 nmol, this compound had no effect on responses induced by a single injection of 22.5 pmol of substance P. In contrast, behaviors induced by N-methyl-D-aspartate (NMDA) were inhibited by this compound in a dose-related fashion beginning at a dose as low as 0.02 nmol .
準備方法
- 残念ながら、CP-96345の特定の合成経路と反応条件は、文献では容易に得られません。
- This compoundは、従来のペプチド系阻害剤とは異なる、非ペプチド化合物であることに注意することが重要です。
化学反応の分析
- CP-96345はおそらく、酸化、還元、置換などのさまざまな反応を起こします。
- これらの反応の一般的な試薬と条件は、明示的に記載されていません。
- これらの反応から生成される主要な生成物は、特定されていません。
科学研究への応用
- This compoundは、さまざまな分野に応用されています。
化学: ニューロキニン受容体とタキキニンを研究するためのツールとして。
生物学: 神経性炎症経路の調査。
産業: this compoundの産業用途は、研究指向の性質のため限定的です。
類似化合物との比較
- CP-96345 stands out as a non-peptide NK1 receptor antagonist.
- Similar compounds include peptide-based NK1 antagonists, but this compound’s uniqueness lies in its non-peptide nature.
特性
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNYLINBEZROPL-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927796 | |
| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132746-60-2 | |
| Record name | (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132746-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP 96345 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132746602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-96345 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132746-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-96345 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W22ILA2I52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CP-96,345?
A1: CP-96,345 primarily targets the neurokinin-1 (NK-1) receptor, also known as the substance P receptor. []
Q2: How does CP-96,345 interact with the NK-1 receptor?
A2: CP-96,345 acts as a competitive antagonist at the NK-1 receptor. It binds to the receptor and blocks the binding of substance P, the endogenous agonist, thereby preventing receptor activation. [, , ]
Q3: What are the downstream effects of CP-96,345 binding to the NK-1 receptor?
A3: By blocking NK-1 receptor activation, CP-96,345 inhibits the cellular responses normally elicited by substance P. These responses include:
- Inhibition of Substance P-induced salivation in rats [, ].
- Reduction in plasma extravasation in various tissues, including the trachea, pancreas, and urinary bladder [, , , , , , ].
- Attenuation of bronchoconstriction in models of asthma and hyperpnea [, , , ].
- Modulation of acetylcholine release in rabbit airways [].
- Reduction of inflammation in models of acute pancreatitis [, ].
Q4: What is the molecular formula and weight of CP-96,345?
A4: The molecular formula of CP-96,345 is C29H32N2O, and its molecular weight is 424.58 g/mol. []
Q5: What is known about the structure-activity relationship (SAR) of CP-96,345?
A5: Research suggests that the binding affinity and selectivity of CP-96,345 are influenced by specific structural features:
- The (2S,3S)-stereoisomer (CP-96,345) is significantly more potent than the (2R,3R)-enantiomer (CP-96,344), highlighting the importance of stereochemistry for its activity. [, , ]
- Specific residues in the NK-1 receptor, such as Gln165, His197, and His265, are crucial for the binding of CP-96,345 and its analogs. Substituting these residues with alanine significantly affects the binding affinity of various analogs. []
- Modifications in the substituted benzyl moiety of CP-96,345 can impact its interaction with the receptor, particularly with residue His265. []
- Studies on chimeric NK-1 receptors revealed that the transmembrane segment VI and the amino-terminal half of transmembrane segment VII, along with the connecting extracellular loop 3, play a crucial role in the binding of CP-96,345. []
Q6: Does CP-96,345 exhibit species selectivity?
A6: Yes, CP-96,345 demonstrates species selectivity, exhibiting a higher affinity for the human NK-1 receptor compared to the rat NK-1 receptor. This selectivity is attributed to specific divergent residues between the two species' receptors. [, ]
Q7: Which residues contribute to the species selectivity of CP-96,345?
A7: The residues Ser290 in transmembrane domain VII and Leu116 in transmembrane domain III play a crucial role in the species selectivity of CP-96,345. Replacing these residues in the rat NK-1 receptor with the corresponding human residues increases the affinity of CP-96,345 to levels comparable to the human receptor. []
Q8: What are the potential therapeutic applications of CP-96,345?
A8: Given its ability to block NK-1 receptor activation, CP-96,345 has been investigated as a potential therapeutic agent for various conditions, including:
- Pain Management: CP-96,345 has shown efficacy in reducing pain in animal models, suggesting its potential as an analgesic. [, , ]
- Inflammatory Diseases: Its ability to attenuate plasma extravasation and reduce inflammation in various models highlights its potential for treating inflammatory conditions like asthma, rheumatoid arthritis, and pancreatitis. [, , , , , , ]
- Cardiovascular Regulation: Studies indicate that CP-96,345 can influence blood pressure by modulating cardiac output and peripheral resistance, suggesting a potential role in cardiovascular regulation, particularly in hypertension. []
Q9: What is the role of CP-96,345 in investigating the role of substance P in various physiological and pathological processes?
A9: CP-96,345 serves as a valuable pharmacological tool for investigating the role of substance P in:
- Nociception: By blocking NK-1 receptors, CP-96,345 helps delineate the contribution of substance P to pain perception and transmission. [, , , ]
- Inflammation: CP-96,345 aids in unraveling the involvement of substance P in inflammatory responses, particularly neurogenic inflammation. [, , , , , ]
- Cardiovascular Regulation: CP-96,345 helps elucidate the role of substance P in regulating blood pressure and cardiac function. []
- Gastrointestinal Function: Studies using CP-96,345 contribute to understanding the involvement of substance P in regulating intestinal motility and secretion. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)
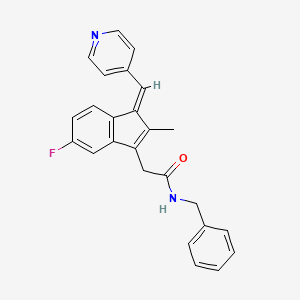
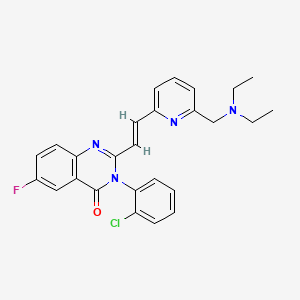
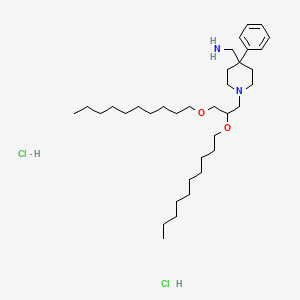

![Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1669502.png)
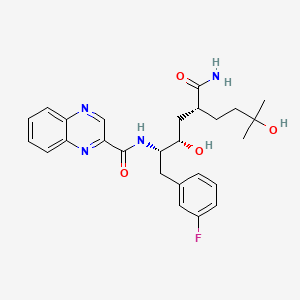
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
